REACTION_CXSMILES
|
Br[C:2]1[C:3](=O)[CH2:4][CH2:5][CH2:6][C:7]=1[O:8]CC.Cl.[CH3:13][CH:14]([CH3:18])[C:15](=[NH:17])[NH2:16].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:13][CH:14]([C:15]1[NH:17][C:3]2[CH2:4][CH2:5][CH2:6][C:7](=[O:8])[C:2]=2[N:16]=1)[CH3:18] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
38.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(CCCC1OCC)=O
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(C(N)=N)C
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was then stirred at 80° C. under nitrogen for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered and as much DMF
|
Type
|
CUSTOM
|
Details
|
as possible was evaporated off under high vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography over silica using a 0-30% methanol-dichloromethane gradient
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=NC2=C(N1)CCCC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |